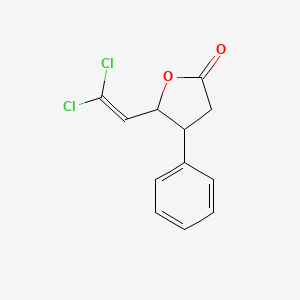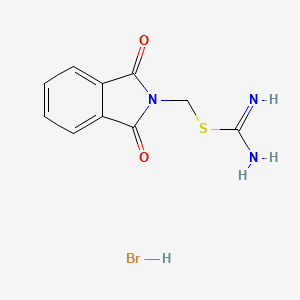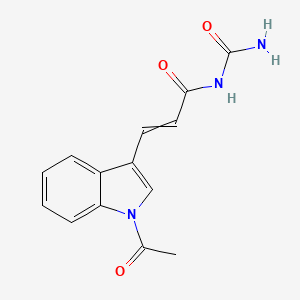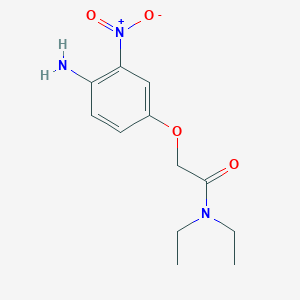
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone, palladium-catalyzed coupling reactions
Major Products
Oxidation: 4-Bromobenzoic acid, 4-Nonylbenzoic acid
Reduction: 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethanol
Substitution: 2-(4-Iodophenyl)-1-(4-nonylphenyl)ethan-1-one
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic ketones on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nonyl group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)-1-phenylethan-1-one
- 2-(4-Chlorophenyl)-1-(4-nonylphenyl)ethan-1-one
- 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of both a bromine atom and a nonyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62856-27-3 |
|---|---|
Molekularformel |
C23H29BrO |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(4-nonylphenyl)ethanone |
InChI |
InChI=1S/C23H29BrO/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)18-20-12-16-22(24)17-13-20/h10-17H,2-9,18H2,1H3 |
InChI-Schlüssel |
LJMGEELZJLURSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
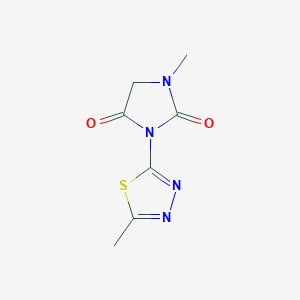

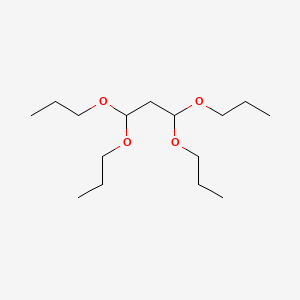
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

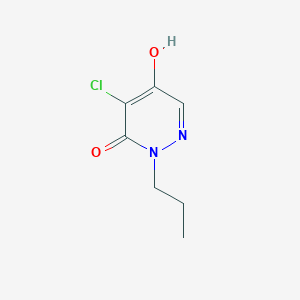
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
